molecular formula C23H24N2O4S B2814035 2-[4,6-dimethyl-3-(4-methylbenzenesulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]-N-(2-methylphenyl)acetamide CAS No. 1251611-03-6

2-[4,6-dimethyl-3-(4-methylbenzenesulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]-N-(2-methylphenyl)acetamide

Cat. No.: B2814035
CAS No.: 1251611-03-6
M. Wt: 424.52
InChI Key: MIOUVEOMSQLABJ-UHFFFAOYSA-N
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Description

This compound features a 1,2-dihydropyridine core substituted with 4,6-dimethyl groups, a 4-methylbenzenesulfonyl (tosyl) moiety at position 3, and a 2-oxo group. The acetamide side chain is linked to a 2-methylphenyl group.

Properties

IUPAC Name

2-[4,6-dimethyl-3-(4-methylphenyl)sulfonyl-2-oxopyridin-1-yl]-N-(2-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O4S/c1-15-9-11-19(12-10-15)30(28,29)22-17(3)13-18(4)25(23(22)27)14-21(26)24-20-8-6-5-7-16(20)2/h5-13H,14H2,1-4H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIOUVEOMSQLABJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=C(C=C(N(C2=O)CC(=O)NC3=CC=CC=C3C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4,6-dimethyl-3-(4-methylbenzenesulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]-N-(2-methylphenyl)acetamide typically involves multi-step organic reactions. One possible route could involve the following steps:

    Formation of the Pyridine Ring: Starting with a suitable precursor, the pyridine ring is constructed through cyclization reactions.

    Introduction of Dimethyl and Oxo Groups: The dimethyl and oxo groups are introduced via alkylation and oxidation reactions, respectively.

    Tosylation: The tosyl group is added using tosyl chloride in the presence of a base.

    Acetamide Formation: The final step involves the formation of the acetamide group through an acylation reaction with o-toluidine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[4,6-dimethyl-3-(4-methylbenzenesulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]-N-(2-methylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.

    Substitution: The tosyl group can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like amines, thiols, or halides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution can produce a wide range of functionalized derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: May exhibit biological activity, making it a candidate for drug development.

    Medicine: Potential therapeutic applications due to its structural features.

    Industry: Could be used in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of 2-[4,6-dimethyl-3-(4-methylbenzenesulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]-N-(2-methylphenyl)acetamide would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity. The presence of the tosyl and acetamide groups suggests potential interactions with nucleophilic sites in biological molecules.

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

The compound’s uniqueness lies in its combination of a dihydropyridine core, tosyl group, and substituted acetamide. Below is a comparative analysis with structurally related molecules:

Compound Name / ID Core Structure Key Substituents Biological Activity (Reported)
Target Compound 1,2-Dihydropyridine 4,6-dimethyl; 3-(4-methylbenzenesulfonyl); N-(2-methylphenyl)acetamide Under investigation
B12 Tetrahydropyrimidin-2-yl Sulfamoylphenyl; 4-hydroxyphenyl; oxy-tetrahydropyrimidin Antimicrobial (Staphylococcus aureus)
N-(3,4-Dimethylphenyl)-2-{[3-(4-Methoxyphenyl)-4-Oxo-...acetamide Benzothieno[2,3-d]pyrimidin 4-Methoxyphenyl; sulfanyl; 3,4-dimethylphenyl Not reported
(R/S)-N-[(Hexan Backbone) Derivatives Hexan (2,6-Dimethylphenoxy)acetamido; hydroxy; phenyl Not specified

Key Observations :

  • Core Heterocycle: The dihydropyridine ring in the target compound contrasts with tetrahydropyrimidine (B12) or benzothienopyrimidine () cores in analogs. Dihydropyridines are known for redox activity and metal-binding properties, which may influence reactivity .
  • Sulfonyl vs.
  • Acetamide Substituents : The 2-methylphenyl group distinguishes it from 4-hydroxyphenyl (B12) or 3,4-dimethylphenyl (), impacting lipophilicity and metabolic stability.

Pharmacological and Physicochemical Implications

  • Lipophilicity : The 2-methylphenyl and tosyl groups suggest moderate lipophilicity, likely enhancing membrane permeability compared to polar sulfamoyl analogs (e.g., B12) .
  • Solubility : The tosyl group may reduce aqueous solubility relative to hydroxyl- or methoxy-substituted derivatives (e.g., ).
  • Stability : The 2-oxo group in the dihydropyridine ring could confer susceptibility to hydrolysis under acidic conditions, a trait shared with related oxo-heterocycles .

Research Findings and Hypothesized Activity

While the target compound’s biological activity remains uncharacterized, inferences can be drawn from analogs:

  • Antimicrobial Potential: B12 and B13 () showed activity against S. aureus (MIC: 8–16 µg/mL), suggesting that the sulfonamide/acetamide scaffold may disrupt bacterial cell wall synthesis .
  • Kinase Inhibition: Benzothienopyrimidine derivatives () have been investigated as kinase inhibitors, implying that the target’s dihydropyridine core could similarly interact with ATP-binding pockets .

Biological Activity

The compound 2-[4,6-dimethyl-3-(4-methylbenzenesulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]-N-(2-methylphenyl)acetamide , also known as F195-0218 , has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, mechanisms of action, and biological effects based on diverse research findings.

Chemical Structure and Properties

The chemical structure of the compound features a complex arrangement of functional groups that contribute to its reactivity and biological activity:

  • Molecular Formula : C₂₂H₂₁N₂O₄S
  • IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. It is believed to act through the following mechanisms:

  • Enzyme Inhibition : The compound likely inhibits specific enzymes involved in cellular pathways, which can lead to altered metabolic processes.
  • Receptor Binding : Its structural features allow for binding to certain receptors, potentially modulating their activity and downstream signaling pathways.

Biological Activity and Case Studies

Research has indicated several potential biological activities for this compound, particularly in the context of cancer treatment and enzyme inhibition.

Anticancer Activity

A study evaluated the anticancer properties of similar compounds within the same class. The findings suggested that derivatives with similar structures exhibited significant cytotoxic effects against various cancer cell lines (e.g., A549 lung cancer cells) through mechanisms such as apoptosis induction and cell cycle arrest .

Enzyme Targeting

Further investigations have revealed that compounds structurally related to F195-0218 can inhibit dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis in rapidly dividing cells. This inhibition may contribute to the anticancer effects observed in vitro .

Data Table: Summary of Biological Activities

Activity TypeTarget/EffectReference
AnticancerInduction of apoptosis
Enzyme InhibitionDihydrofolate reductase
Cell Proliferation InhibitionA549 cell line response

Synthesis and Production

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Formation of the pyridinone moiety.
  • Introduction of the sulfonyl group via sulfonation reactions.
  • Final acylation to couple the components into the target compound.

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